Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]-
Description
Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]- is a heterocyclic compound featuring a pyridine core substituted at the 2-position with an oxazole ring. The oxazole moiety is further functionalized with a 2,3-difluorophenyl group. This structure combines aromaticity, electron-deficient pyridine, and the fluorine-enhanced lipophilicity of the phenyl group, making it a candidate for pharmaceutical or agrochemical applications. The oxazole ring contributes to hydrogen-bonding interactions, while the fluorine atoms modulate electronic properties and metabolic stability .
Properties
CAS No. |
502422-34-6 |
|---|---|
Molecular Formula |
C14H8F2N2O |
Molecular Weight |
258.22 g/mol |
IUPAC Name |
2-(2,3-difluorophenyl)-4-pyridin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C14H8F2N2O/c15-10-5-3-4-9(13(10)16)14-18-12(8-19-14)11-6-1-2-7-17-11/h1-8H |
InChI Key |
RJOREFFZIBPFKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=COC(=N2)C3=C(C(=CC=C3)F)F |
Origin of Product |
United States |
Preparation Methods
Pyridine Ring Construction
Pyridine, the core heterocyclic ring in the target compound, is traditionally synthesized by several well-established methods:
Chichibabin Pyridine Synthesis : This classical method involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives, typically under high temperature (400–450 °C) and catalysis by modified alumina or silica. The reaction proceeds via Knoevenagel condensation and subsequent cyclization, yielding substituted pyridines with moderate yields (~30%) but inexpensive precursors.
Bönnemann Cyclization : This method involves the trimerization of nitriles and acetylene to form pyridine rings, activated thermally or photochemically with cobalt catalysts. It allows for the synthesis of various substituted pyridines, including methylpyridines, under mild conditions.
Dealkylation and Decarboxylation : Pyridine can also be obtained by dealkylation of alkylated pyridines or decarboxylation of nicotinic acid, using catalysts such as nickel or copper chromite, achieving yields up to 93%.
Other Methods : Kröhnke pyridine synthesis, Boger synthesis, and Diels–Alder reactions involving oxazoles are also employed for substituted pyridines.
Oxazole Ring Formation
Oxazoles are five-membered heterocycles containing both nitrogen and oxygen atoms. Their synthesis often involves:
Cyclization of α-hydroxyketones with amides or nitriles : This is a common approach to construct the oxazole ring via dehydration and cyclization.
Condensation of 2-aminophenols with carboxylic acid derivatives : This method is used for substituted oxazoles.
Ring-closure reactions from appropriate precursors : For example, the formation of 4-oxazolyl substituents on pyridine rings often involves cyclization steps from acylated amino alcohols or related intermediates.
Comparative Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Chichibabin Pyridine Synthesis | Aldehydes, ketones, ammonia, alumina/silica catalyst, 400–450 °C | Inexpensive starting materials, scalable | Moderate yield, harsh conditions | ~30 |
| Bönnemann Cyclization | Nitriles, acetylene, CoCp2(cod) catalyst, heat/light activation | Mild conditions, diverse substitution | Requires specialized catalysts | Variable |
| Cross-Coupling (Suzuki, Stille) for Pyridine-Oxazole | Halogenated oxazole and pyridine derivatives, Pd catalyst, base | High selectivity, mild conditions | Requires pre-functionalized substrates | 60–85 |
| Cyclization of α-hydroxyketones with amides | α-Hydroxyketones, amides, dehydrating agents | Direct oxazole formation | Sensitive to substituents, moderate yields | 50–75 |
| Direct Cyclization on Pyridine Substrate | 2-Aminopyridine, carboxylic acid derivatives | Fewer steps, potentially higher atom economy | May require harsh conditions or catalysts | 40–70 |
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .
Medicine
In medicine, derivatives of this compound are investigated for their potential as anti-inflammatory, antiviral, and anticancer agents. The presence of the difluorophenyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Industry
In the industrial sector, Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]- is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to altered cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
(a) Goxalapladib (CAS-412950-27-7)
- Structure : Contains a 1,8-naphthyridine core instead of pyridine, with a 2,3-difluorophenyl-ethyl substituent linked to an acetamide group.
- Application : Used in atherosclerosis treatment, suggesting that pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]- may target similar pathways but with distinct pharmacokinetics due to its smaller heterocycle .
(b) Patent-Derived Diazaspiro Compounds (EP 4,374,877 A2)
- Structure : Diazaspiro[4.5]decene cores with trifluoromethyl and difluorophenyl groups.
- Comparison: The spirocyclic framework increases conformational rigidity, which may enhance selectivity compared to the planar pyridine-oxazole system.
Substituent Modifications
(a) Fluorination Patterns
- 2,3-Difluorophenyl vs. Chlorophenyl : Compounds with chlorophenyl groups (e.g., cyanazine, procyazine) exhibit reduced electronegativity and larger atomic radii compared to fluorinated analogs. This difference impacts van der Waals interactions and solubility—fluorine’s smaller size and higher electronegativity enhance membrane permeability but may reduce polar surface area .
- Trifluoromethyl Additions : Patented compounds (e.g., EP 4,374,877 A2) incorporate trifluoromethyl groups, which significantly increase lipophilicity and resistance to oxidative metabolism compared to the difluorophenyl group in the target compound .
(b) Oxazole vs. Triazole/Triazine Systems
- Oxazole : A five-membered ring with one oxygen and one nitrogen atom. Offers moderate hydrogen-bonding capacity and aromatic stability.
- Triazine/Triazole : Found in pesticide compounds like cyanazine and ipconazole, triazine rings (three nitrogen atoms) confer stronger electron-deficient character, enhancing reactivity in nucleophilic environments. This makes triazine derivatives more suited for agrochemical applications compared to the pharmaceutically oriented oxazole .
Physicochemical and Pharmacological Properties
| Property | Pyridine, 2-[2-(2,3-Difluorophenyl)-4-Oxazolyl]- | Goxalapladib | Diazaspiro Analogs (EP 4,374,877) |
|---|---|---|---|
| Molecular Weight | ~250–300 (estimated) | 718.80 | >700 |
| Core Heterocycle | Pyridine-oxazole | 1,8-Naphthyridine | Diazaspiro[4.5]decene |
| Key Substituents | 2,3-Difluorophenyl | 2,3-Difluorophenyl-ethyl | Trifluoromethyl, difluorophenyl |
| Therapeutic Use | Undisclosed (likely preclinical) | Atherosclerosis | Undisclosed (patented intermediates) |
| Lipophilicity (LogP) | Moderate (fluorine balance) | High (bulky substituents) | Very high (trifluoromethyl) |
Biological Activity
Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]- (CAS Number: 502422-34-6) is a heterocyclic compound characterized by a pyridine ring substituted at the 2-position with a 4-oxazolyl group and further substituted with a 2,3-difluorophenyl moiety. Its molecular formula is C14H8F2N2O, and it has a molecular weight of approximately 258.22 g/mol. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The structural uniqueness of Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]- can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C14H8F2N2O |
| Molecular Weight | 258.22 g/mol |
| CAS Number | 502422-34-6 |
| Structural Features | Pyridine ring, oxazole group, difluorophenyl substitution |
Biological Activity Overview
Compounds containing oxazole rings are known for their diverse biological properties, including antibacterial, antifungal, and antitumor activities. The biological activity of Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]- has been explored in various studies:
- Antitumor Activity : Research indicates that derivatives of pyridine and oxazole exhibit significant cytotoxic effects against various cancer cell lines. Studies have shown that compounds similar to Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]- can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and cancer progression .
- Mechanism of Action : The mechanism by which Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]- exerts its biological effects often involves interaction with specific enzymes or receptors in the cell. For instance, the interaction studies typically involve assessing the compound's ability to bind to and inhibit key enzymes involved in tumor growth.
- Comparative Analysis : When compared to other compounds with similar structures, such as those with different fluorine substitution patterns or additional functional groups, Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]- demonstrates unique pharmacological profiles that may enhance its therapeutic efficacy .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of pyridine derivatives to elucidate how modifications affect their biological activities:
| Compound Name | IC50 (µM) | Activity |
|---|---|---|
| Pyridine derivative A (similar structure) | 0.24 | CDK inhibitor |
| Pyridine derivative B | 0.57 | CDK inhibitor |
| Pyridine derivative C | 0.93 | CDK inhibitor |
| Roscovitine (reference compound) | 0.39 | CDK inhibitor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
